molecular formula C16H12ClN3O3S B10885721 5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid

5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid

Cat. No.: B10885721
M. Wt: 361.8 g/mol
InChI Key: UINHDBLBHNWJHK-UHFFFAOYSA-N
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Description

5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID is a complex organic compound that features a benzimidazole moiety, which is known for its significant pharmacological activities. Benzimidazole derivatives are widely recognized for their broad-spectrum biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Chemical Reactions Analysis

5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in microbes or cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID stands out due to its unique combination of a benzimidazole moiety with a chlorobenzoic acid group, which enhances its biological activity and specificity .

Properties

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C16H12ClN3O3S/c17-11-6-5-9(7-10(11)15(22)23)18-14(21)8-24-16-19-12-3-1-2-4-13(12)20-16/h1-7H,8H2,(H,18,21)(H,19,20)(H,22,23)

InChI Key

UINHDBLBHNWJHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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